molecular formula C15H18N2 B14564752 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- CAS No. 61944-34-1

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl-

Cat. No.: B14564752
CAS No.: 61944-34-1
M. Wt: 226.32 g/mol
InChI Key: IOTIGHISIOZBAF-UHFFFAOYSA-N
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Description

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- is a heterocyclic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core, which is a fused ring system consisting of a pyridine ring and an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of harmaline with methyl acrylate under elevated temperatures can yield derivatives of the pyridoindole structure . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce fully saturated analogs. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyridoindole core .

Scientific Research Applications

3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- has numerous scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities . The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For instance, some derivatives of pyridoindole compounds have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical modifications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- include other pyridoindole derivatives such as harmaline, harmine, and harmalol . These compounds share a similar core structure but differ in their functional groups and substitutions.

Uniqueness: What sets 3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl- apart is its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the propyl group at the 3-position and the methyl group at the 1-position can affect the compound’s interaction with molecular targets, potentially leading to unique therapeutic effects.

Properties

CAS No.

61944-34-1

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1-methyl-3-propyl-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H18N2/c1-3-6-11-9-13-12-7-4-5-8-14(12)17-15(13)10(2)16-11/h4-5,7-8,11,17H,3,6,9H2,1-2H3

InChI Key

IOTIGHISIOZBAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=C(C(=N1)C)NC3=CC=CC=C23

Origin of Product

United States

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